2-[7-(4-fluorophenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[7-(4-fluorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N4O2S/c1-12-25-19-20(30-12)18(14-4-8-16(23)9-5-14)26-27(21(19)29)11-17(28)24-10-13-2-6-15(22)7-3-13/h2-9H,10-11H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUVHOBAPUTKDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCC3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(4-fluorophenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolopyridazine core, followed by the introduction of the fluorophenyl groups and the acetamide moiety. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various fluorinated aromatic compounds. The reaction conditions often involve elevated temperatures and the use of polar solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly.
Chemical Reactions Analysis
Thiazolo-Pyridazine Core Formation
The thiazolo[4,5-d]pyridazine scaffold is constructed through cyclocondensation reactions. A high-pressure Q-Tube reactor method (reported for analogous compounds) facilitates [4+2] cycloaddition between 3-oxo-2-arylhydrazonopropanals and 4-thiazolidinones . Key conditions include:
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Solvent: Ethanol or DMF
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Temperature: 120–150°C under 15–20 psi pressure
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Catalyst: Chitosan-grafted polymers (enhance reaction efficiency)
Example Reaction:
Yield: ~70–85% under optimized conditions .
Acetamide Side-Chain Formation
The N-[(4-fluorophenyl)methyl]acetamide group is introduced via acylation:
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Reagents: Acetyl chloride or acetic anhydride with 4-fluorobenzylamine
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Conditions: DCM or THF, room temperature, triethylamine as base.
Example:
Yield: 80–92%.
Functional Group Transformations
The compound undergoes reactions at its thiazole, pyridazine, and acetamide moieties:
Thiazole Ring Modifications
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Alkylation: Reacts with alkyl halides (e.g., methyl iodide) in DMF using NaH as base to introduce methyl groups .
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Oxidation: Treatment with m-CPBA oxidizes sulfur in the thiazole ring to sulfoxide or sulfone derivatives .
Pyridazinone Reactivity
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Nucleophilic Addition: The 4-oxo group participates in condensation reactions with hydrazines to form hydrazones .
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazine ring to a dihydro derivative .
Acetamide Hydrolysis
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Acidic/Basic Hydrolysis: The acetamide group is hydrolyzed to carboxylic acid using HCl (6M) or NaOH (2M).
Yield: ~85%.
Reaction Optimization Data
The table below summarizes key reaction conditions and yields for critical synthetic steps:
Mechanistic Insights
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Cyclocondensation: Proceeds via a [4+2] cycloaddition mechanism, where the thiazolidinone acts as a diene and the hydrazonopropanal as a dienophile .
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Suzuki Coupling: Follows a standard Pd⁰/Pd²⁺ catalytic cycle, with transmetallation and reductive elimination steps.
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Acetamide Hydrolysis: Acid-catalyzed mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
Stability and Reactivity Under Various Conditions
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Thermal Stability: Decomposes above 250°C, with the thiazole ring undergoing retro-Diels-Alder fragmentation .
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Photochemical Reactivity: UV light induces C-S bond cleavage in the thiazole ring, forming thioketone intermediates .
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pH Sensitivity: Stable in neutral conditions but hydrolyzes rapidly in strongly acidic (pH < 2) or basic (pH > 12) media.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology: Its biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s potential therapeutic properties make it a subject of interest for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of 2-[7-(4-fluorophenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the specific biological context, but may include inhibition of key enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
2-[7-(4-Chlorophenyl)-2-methyl-4-oxo[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]-N-(4-fluorophenyl)acetamide
- Molecular Formula : C₂₀H₁₄ClFN₄O₂S
- Molecular Weight : 428.87 g/mol
- Key Differences :
- Chlorine replaces fluorine at the 7-position.
- Acetamide is N-(4-fluorophenyl) instead of N-(4-fluorobenzyl).
- Impact: The chlorine atom increases molecular weight and lipophilicity compared to fluorine.
2-{(2Z)-2-[(4-Chlorophenyl)imino]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide
- Molecular Formula : C₂₂H₁₈ClFN₄O₂S
- Molecular Weight : 488.97 g/mol
- Key Differences: Thiazolidin core instead of thiazolo-pyridazine. 4-Chlorophenylimino and 4-fluorophenethyl substituents.
- Impact : The thiazolidin ring introduces conformational flexibility, while the phenethyl group may enhance hydrophobic interactions. Reduced aromaticity compared to the thiazolo-pyridazine core could affect π-π stacking .
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide
- Molecular Formula : C₂₃H₁₇F₂N₃OS
- Molecular Weight : 437.46 g/mol
- Key Differences :
- Imidazo-thiazole core replaces thiazolo-pyridazine.
- Additional pyridine ring in the structure.
- Impact : The imidazo-thiazole system may confer distinct electronic properties, influencing solubility and target selectivity .
Physicochemical and Pharmacological Comparisons
Table 1: Comparative Analysis of Structural Analogues
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[7-(4-fluorophenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide?
- Methodology : Condensation reactions involving fluorinated benzaldehyde derivatives and thiazolidinone precursors, followed by acetamide coupling, are common. For example, refluxing 4-fluorobenzaldehyde with thiazole intermediates in glacial acetic acid under anhydrous conditions (as seen in structurally analogous syntheses) yields core scaffolds . Purification via recrystallization (ethanol) or column chromatography is recommended to achieve >95% purity .
- Key Challenges : Regioselectivity in thiazolo-pyridazine ring formation and byproduct control during acetamide coupling require careful monitoring via TLC or HPLC .
Q. How can structural characterization be optimized for this compound?
- Techniques : Use IR spectroscopy to confirm carbonyl (C=O) and thiazole ring vibrations (~1650–1750 cm⁻¹). ¹H/¹³C NMR resolves fluorophenyl substituents (δ 7.2–7.8 ppm for aromatic protons) and methyl/acetamide groups. High-resolution mass spectrometry (HRMS) validates molecular weight (C₂₃H₁₈F₂N₄O₂S, calc. 468.11 g/mol) .
- Validation : Cross-reference with PubChem-calculated InChI keys and canonical SMILES for stereochemical accuracy .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Screening : Test antimicrobial activity against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and antifungal assays (e.g., C. albicans) using broth microdilution (MIC values). For anticancer potential, conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Contradictions : Similar thiazole derivatives show variable efficacy (e.g., IC₅₀ ranging from 1–50 µM), necessitating dose-response validation .
Advanced Research Questions
Q. How can computational methods improve the design of derivatives with enhanced activity?
- Approach : Use quantum chemical calculations (e.g., DFT) to model electronic properties (HOMO-LUMO gaps) and docking simulations (AutoDock Vina) to predict binding affinities to targets like EGFR or DHFR .
- Case Study : Optimize fluorophenyl substitution patterns to enhance π-π stacking in kinase binding pockets, as demonstrated in imidazo[1,2-b]pyridazine analogs .
Q. What strategies resolve contradictions in reported bioactivity data for thiazolo-pyridazine analogs?
- Analysis : Compare SAR trends across studies. For example, 4-fluorophenyl groups may enhance anticancer activity but reduce antimicrobial potency due to steric effects .
- Validation : Perform parallel assays under standardized conditions (e.g., pH, serum content) to isolate structural vs. experimental variables .
Q. How can regioselectivity challenges in multi-step syntheses be addressed?
- Solutions : Employ directing groups (e.g., acetyl or methoxy) during cyclization steps. For example, sodium acetate in acetic acid improves thiazole ring closure efficiency by 20–30% .
- Case Study : Use ¹⁵N-labeled intermediates to track nitrogen migration in pyridazine ring formation via NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
